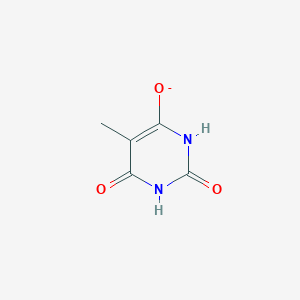
5-Methylbarbituride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methylbarbituride is conjugate base of 5-methylbarbituric acid. It is a conjugate base of a 5-methylbarbituric acid.
Aplicaciones Científicas De Investigación
1. Sensing Mechanism for Fluoride Ion
5-Arylidenebarbituric acid derivatives, including 5-methylbarbituride, have been investigated for their anion sensing activities. These compounds, particularly 5-arylidenebarbituric acids, demonstrate high selectivity and sensitivity in sensing fluoride ions, as evidenced through UV-visible absorption and fluorescence spectral changes in the presence of fluoride ions. This property of 5-methylbarbituride is significant for fluoride ion detection and environmental monitoring (Saravanan, Easwaramoorthi, & Wang, 2014).
2. Biological Activity and Drug Synthesis
Research on 5-methylbarbituride derivatives has also explored their potential in drug synthesis and biological activity. Various barbituric acid derivatives, including those of 5-methylbarbituride, have been synthesized and characterized for their potential as anticancer, antimicrobial, and antioxidant agents. These findings highlight the potential of 5-methylbarbituride derivatives in pharmacology and therapeutics (Masoud, Sweyllam, & Ahmed, 2020).
3. Synthesis of Chemical Compounds
5-Methylbarbituride is central in the synthesis of various chemical compounds. For example, its derivatives have been synthesized through methods like Knoevenagel condensation, offering insights into novel chemical synthesis processes and the formation of new compounds with potential applications in different scientific fields (Jun-ling, 2008).
4. Study of Molecular Aggregation in Barbiturates
The polymorphic behavior of barbiturates, including 5-methylbarbituride, has been a subject of interest in understanding molecular aggregation. This research offers insights into the thermodynamic stability and structural properties of barbiturate polymorphs, contributing to a deeper understanding of molecular interactions and pharmaceutical formulation (Rossi, Gelbrich, Kahlenberg, & Griesser, 2012).
Propiedades
Nombre del producto |
5-Methylbarbituride |
|---|---|
Fórmula molecular |
C5H5N2O3- |
Peso molecular |
141.1 g/mol |
Nombre IUPAC |
5-methyl-2,4-dioxo-1H-pyrimidin-6-olate |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10)/p-1 |
Clave InChI |
INCRRYKLCCVPJD-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(NC(=O)NC1=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



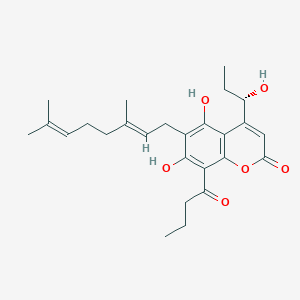
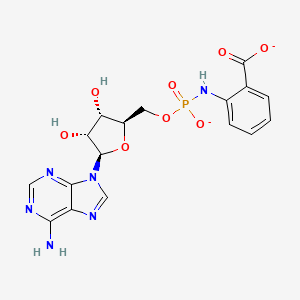
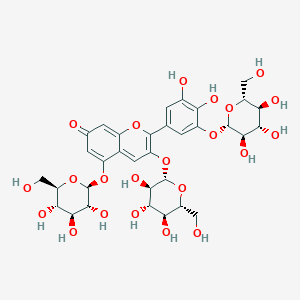
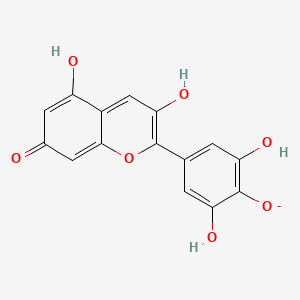
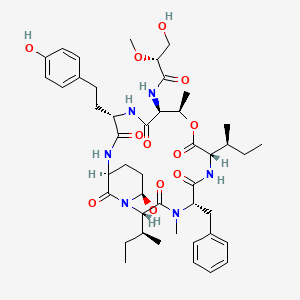
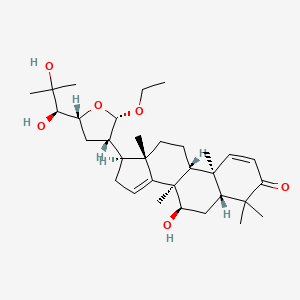
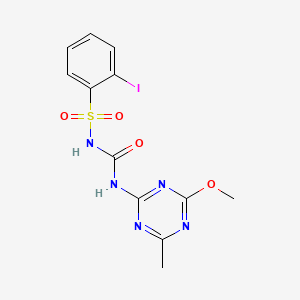
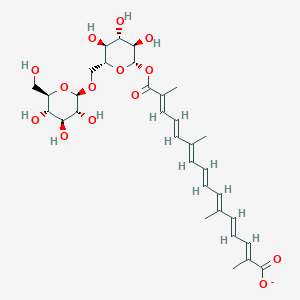
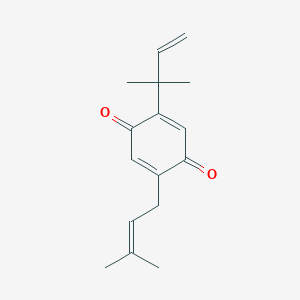
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
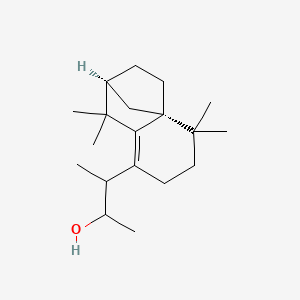
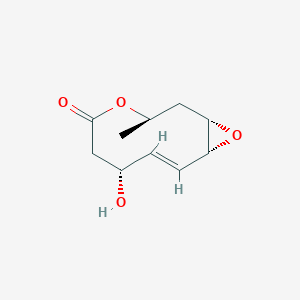
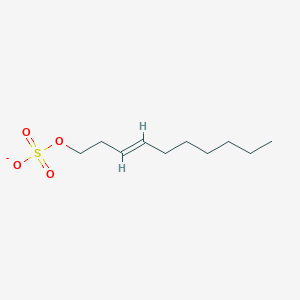
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)